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Compound of Interest

Compound Name:
4-(3-

Fluorobenzyloxy)benzaldehyde

Cat. No.: B1299039 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of key chemical intermediates is paramount. This in-depth technical guide

provides a detailed elucidation of the structure, synthesis, and analytical characterization of 4-
(3-Fluorobenzyloxy)benzaldehyde, a crucial building block in medicinal chemistry.

Introduction
4-(3-Fluorobenzyloxy)benzaldehyde is an aromatic aldehyde that serves as a vital

intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure,

featuring a fluorinated benzyl ether moiety attached to a benzaldehyde core, imparts unique

chemical properties that are leveraged in the development of therapeutic agents, most notably

as a key precursor to the anti-Parkinson's disease drug, Safinamide.[3][4] This guide details the

structural characteristics, synthesis, and analytical methodologies for this important compound.

Physicochemical Properties
4-(3-Fluorobenzyloxy)benzaldehyde is a white to off-white crystalline solid at room

temperature.[1][5] It is susceptible to oxidation to the corresponding carboxylic acid upon

prolonged exposure to air and is therefore best stored under an inert atmosphere at reduced

temperatures (2-8 °C).[5]
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Property Value Reference(s)

CAS Number 66742-57-2 [1][2]

Molecular Formula C₁₄H₁₁FO₂ [2]

Molecular Weight 230.24 g/mol [2]

Melting Point 46 - 50 °C [1]

Boiling Point 265 °C / 3 mmHg [5]

Appearance
White to almost white

powder/crystal
[1]

Purity (typical) ≥ 98% (GC) [1]

Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde
The most common and efficient synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde involves a

Williamson ether synthesis. This reaction proceeds by the O-alkylation of 4-

hydroxybenzaldehyde with a suitable 3-fluorobenzyl halide or sulfonate derivative.[4][5]
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Figure 1: Synthetic pathway for 4-(3-Fluorobenzyloxy)benzaldehyde.

Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(3-
Fluorobenzyloxy)benzaldehyde:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a

suitable solvent such as acetone or DMF.

Addition of Alkylating Agent: Add 3-fluorobenzyl bromide (1.1 eq) to the stirred suspension.

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for

2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts. Concentrate the filtrate under reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(3-
Fluorobenzyloxy)benzaldehyde as a white solid.[5]

Structure Elucidation and Analytical
Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of 4-(3-
Fluorobenzyloxy)benzaldehyde. While specific experimental spectra for this compound are

not widely published, the expected data based on its structure and analysis of similar

compounds are presented below.
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Figure 2: Workflow for the analytical characterization of 4-(3-Fluorobenzyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aldehyde proton (singlet, ~9.9 ppm), the aromatic protons of both benzene rings, and the

benzylic methylene protons (singlet, ~5.1 ppm). The protons on the fluorinated ring will

exhibit splitting due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon

(~191 ppm), along with distinct signals for the aromatic carbons. The carbon atoms on the

fluorinated ring will show C-F coupling constants.
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Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm) Assignment

~9.9 (s, 1H) Aldehyde (-CHO)

~7.8 (d, 2H) Aromatic (ortho to -CHO)

~7.0-7.4 (m, 6H) Aromatic (meta to -CHO and fluorobenzyl)

~5.1 (s, 2H) Methylene (-CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

~3050-3100 Aromatic C-H stretch

~2850, ~2750 Aldehyde C-H stretch (Fermi doublet)

~1680-1700 Aldehyde C=O stretch

~1580-1600 Aromatic C=C stretch

~1250 Aryl-O-C stretch (ether)

~1160 C-F stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.
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Expected Mass Spectrometry Data

m/z Interpretation

230 Molecular ion [M]⁺

229 [M-H]⁺

121 [C₇H₅O₂]⁺ (hydroxybenzoyl fragment)

109 [C₇H₆F]⁺ (fluorobenzyl fragment)

Role in Drug Development
4-(3-Fluorobenzyloxy)benzaldehyde is a critical starting material for the synthesis of

Safinamide, an inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's

disease.[3][4] The synthesis involves a reductive amination reaction between 4-(3-
Fluorobenzyloxy)benzaldehyde and (S)-alaninamide.[4]
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Figure 3: Hypothetical role of derived active pharmaceutical ingredients in a signaling pathway.

The fluorinated benzyl group is a common motif in medicinal chemistry, often introduced to

enhance metabolic stability and binding affinity to biological targets. The aldehyde functional

group provides a versatile handle for further chemical transformations to build more complex

molecular architectures.[1]

Conclusion
4-(3-Fluorobenzyloxy)benzaldehyde is a well-characterized chemical intermediate with

significant applications in the pharmaceutical industry. Its synthesis is straightforward, and its

structure can be unequivocally confirmed through a suite of standard analytical techniques.
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This guide provides a comprehensive overview for researchers and developers working with

this important molecule, facilitating its effective use in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1299039?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45152
https://www.chemscene.com/product/66742-57-2.html
https://patents.google.com/patent/US11111208B2/en
https://patents.google.com/patent/US11111208B2/en
https://pubs.acs.org/doi/10.1021/acssuschemeng.5c07441
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01010457.htm
https://www.benchchem.com/product/b1299039#4-3-fluorobenzyloxy-benzaldehyde-structure-elucidation
https://www.benchchem.com/product/b1299039#4-3-fluorobenzyloxy-benzaldehyde-structure-elucidation
https://www.benchchem.com/product/b1299039#4-3-fluorobenzyloxy-benzaldehyde-structure-elucidation
https://www.benchchem.com/product/b1299039#4-3-fluorobenzyloxy-benzaldehyde-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1299039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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